molecular formula C13H17NO4S2 B2950886 5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide CAS No. 1795455-93-4

5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide

Cat. No.: B2950886
CAS No.: 1795455-93-4
M. Wt: 315.4
InChI Key: DSLVGVKSUOKGHK-UHFFFAOYSA-N
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Description

5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at the 5-position and a complex N-substituent comprising a furan-2-yl moiety and a methoxyethyl chain. Sulfonamides are well-documented for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, often modulated by substituents on the thiophene ring and the N-linked groups . The ethyl group at the 5-position of thiophene may enhance lipophilicity, while the furan and methoxyethyl substituents could influence electronic properties and binding interactions with biological targets .

Properties

IUPAC Name

5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S2/c1-3-10-6-7-13(19-10)20(15,16)14-9-12(17-2)11-5-4-8-18-11/h4-8,12,14H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLVGVKSUOKGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the sulfonamide group. The furan ring is then attached via a methoxyethyl linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the furan and thiophene rings .

Scientific Research Applications

5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may bind to active sites of enzymes, blocking their activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Thiophene Ring Substitutions

  • 5-Ethyl vs. 5-Methyl/5-Halo Groups: 5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide (CAS 61998-36-5) replaces the ethyl group with a methyl, reducing steric bulk. This compound’s tetrahydrofuran substituent enhances solubility compared to aromatic furan, as seen in the target compound . 5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide (744262-76-8) features a sulfamoylphenyl group, which may improve target binding via hydrogen bonding .

N-Substituent Variations

  • Furan-2-yl vs. N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide () substitutes the furan with a chloromethoxyphenyl group, demonstrating how electron-withdrawing groups (Cl, OCH₃) modulate bioactivity .

Antimicrobial and Antifungal Activity

  • Thiazolyl Hydrazone Derivatives (): Compounds with furan-2-yl and nitroaryl groups (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) exhibit anticandidal activity (MIC = 250 µg/mL), suggesting that furan-containing sulfonamides like the target compound may share similar mechanisms .
  • Pyrolin Derivatives (): 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamides show anti-exudative activity in rats, indicating furan’s role in modulating inflammatory responses .

Cytotoxic and Anticancer Potential

  • Thiazolyl Hydrazones (): A chlorophenyl-substituted derivative (IC₅₀ = 125 µg/mL against MCF-7 cells) highlights the importance of halogenated aryl groups in cytotoxicity. The target compound’s ethyl and methoxyethyl groups may offer a balance between potency and toxicity .

Physicochemical and Pharmacokinetic Properties

Compound Name Substituents (Thiophene/N-Substituent) LogP (Predicted) Solubility (mg/mL) Key Bioactivity
Target Compound 5-Ethyl; furan-2-yl + methoxyethyl ~3.2* ~0.15* Inferred antimicrobial
5-Methyl-N-(tetrahydrofuran-2-ylmethyl) 5-Methyl; tetrahydrofuran 2.8 0.35 Not reported
5-Fluoro-N-[2-(4-fluorophenyl)ethyl] 5-Fluoro; 4-fluorophenyl ethyl 3.5 0.10 Anticancer (hypothesized)
5-Chloro-N-(sulfamoylphenylethyl) 5-Chloro; sulfamoylphenyl ethyl 2.9 0.20 Enzyme inhibition potential

*Predicted using QSPR models based on analogs.

Biological Activity

5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N1O3S2C_{13}H_{17}N_{1}O_{3}S_{2}, with a molecular weight of 299.4 g/mol. The structure features a thiophene ring, a furan moiety, and a sulfonamide group, which are critical for its biological activity.

Research has indicated that compounds containing thiophene and furan groups exhibit various biological activities, including inhibition of carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. Specifically, sulfonamide derivatives have been shown to possess nanomolar-level potency against human carbonic anhydrase II, suggesting their potential as therapeutic agents in conditions requiring modulation of this enzyme's activity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines. For instance, it has been evaluated for cytotoxicity against human cancer cells with promising results indicating low cytotoxicity at concentrations exceeding 100 μM .

Case Studies

  • Carbonic Anhydrase Inhibition : A series of thiophene and furan sulfonamides were synthesized and tested for their ability to inhibit human carbonic anhydrase II. The results showed that certain derivatives exhibited potent inhibitory activity, making them suitable candidates for further development as ocular hypotensive agents .
  • Antitumor Activity : In another study, derivatives similar to this compound were screened for antitumor effects. The findings suggested that these compounds could effectively reduce tumor growth in animal models, warranting further investigation into their mechanisms and potential clinical applications .

Data Tables

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC13H17N1O3S2299.4 g/molInhibits carbonic anhydrase II
Similar Thiophene DerivativeC12H15N1O3S1285.3 g/molAntitumor activity in vitro

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